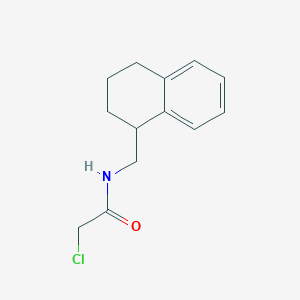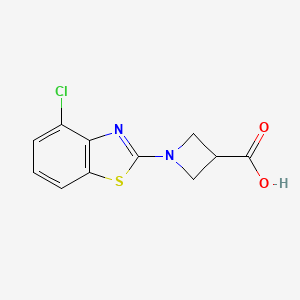
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” consists of a benzothiazole ring attached to an azetidine ring via a carbon atom. The benzothiazole ring is substituted at the 4-position with a chlorine atom.
Chemical Reactions Analysis
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Microwave-Assisted Synthesis : A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens (Mistry & Desai, 2006).
Synthesis and Antimicrobial Study : Gandhi et al. (2020) conducted a study on the synthesis of novel derivatives from 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione. These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains (Gandhi et al., 2020).
Biological Activity of N-Substituted Azetidinones : Chavan and Pai (2007) explored the biological activity of N-substituted-3-chloro-2-azetidinones. Their research highlighted moderate antibacterial activity against multiple microorganisms and showcased the potential of these compounds in pharmacological applications (Chavan & Pai, 2007).
Synthesis and Structural Analysis
- Synthesis of Novel Pyridine Derivatives : Patel et al. (2011) investigated the synthesis of new pyridine derivatives incorporating this compound. They conducted in-depth spectral studies to establish the structures of these compounds (Patel, Agravat, & Shaikh, 2011).
Application in Synthesis of Antimicrobial Agents
- Antimicrobial Activity of New Compounds : Shukla and Srivastava (2008) synthesized new 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-l,3,4-thiadiazoles and 5-[2-{(1,2,3-benzotriazole)-l-yl-methyl}-1'-(4'-substituted aryl-3'-chloro-2'-oxo-azetidine]-amino-l,3,4-thiadiazoles. These compounds demonstrated notable antifungal and antibacterial activities, suggesting their potential as antimicrobial agents (Shukla & Srivastava, 2008).
Zukünftige Richtungen
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes involved in the biosynthesis of prostaglandins .
Mode of Action
It’s suggested that similar compounds may inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may affect the biochemical pathways related to the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory activity through the inhibition of prostaglandin biosynthesis .
Biochemische Analyse
Biochemical Properties
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins that mediate inflammation and pain . The compound’s interaction with COX-2 suggests its potential as an anti-inflammatory agent. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with COX-2 can lead to altered gene expression related to inflammation and pain response . Additionally, this compound may impact cellular metabolism by affecting the production of key metabolites involved in energy production and cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting COX-2 activity . Higher doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the compound’s biochemical activity. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by solute carrier transporters, facilitating its entry into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern plays a crucial role in determining the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. This subcellular localization is critical for the compound’s role in modulating cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBSZXYIFIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
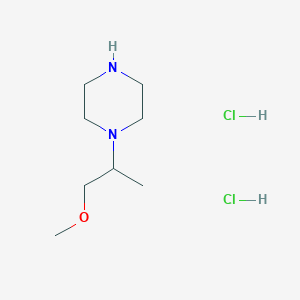

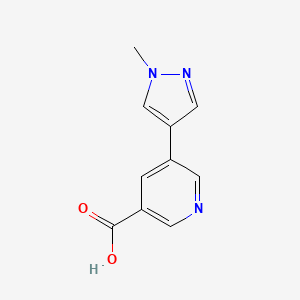

![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1424898.png)
![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)
![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)

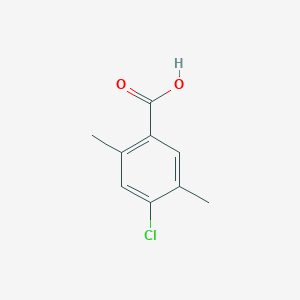
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)


